1-[(4-Benzylpiperazin-1-yl)acetyl]piperidine-4-carboxamide
Description
1-[(4-Benzylpiperazin-1-yl)acetyl]piperidine-4-carboxamide is a synthetic compound featuring a piperidine-4-carboxamide core modified with an acetyl-linked 4-benzylpiperazine moiety. This structure combines two pharmacologically significant motifs:
- Piperidine-4-carboxamide: A common scaffold in drug design due to its conformational flexibility and ability to engage in hydrogen bonding.
- 4-Benzylpiperazine: A nitrogen-rich heterocycle known to modulate neurotransmitter systems (e.g., dopamine, serotonin) via receptor interactions .
The acetyl linker may enhance metabolic stability compared to direct alkylation .
Properties
Molecular Formula |
C19H28N4O2 |
|---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
1-[2-(4-benzylpiperazin-1-yl)acetyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C19H28N4O2/c20-19(25)17-6-8-23(9-7-17)18(24)15-22-12-10-21(11-13-22)14-16-4-2-1-3-5-16/h1-5,17H,6-15H2,(H2,20,25) |
InChI Key |
GIQGKDDKMHIWFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CN2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(4-Benzylpiperazin-1-yl)acetyl]piperidine-4-carboxamide involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. Common synthetic routes include:
Cyclization Reactions: Formation of the piperidine ring through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the benzylpiperazine and acetyl groups through nucleophilic substitution or other suitable reactions.
Industrial Production: Industrial methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-[(4-Benzylpiperazin-1-yl)acetyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol.
Major Products: The major products formed depend on the specific reactions and conditions used.
Scientific Research Applications
1-[(4-Benzylpiperazin-1-yl)acetyl]piperidine-4-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(4-Benzylpiperazin-1-yl)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Piperidine Carboxamide Derivatives with Amino Substituents
| Compound Name | Key Substituents | Biological Activity | References |
|---|---|---|---|
| 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide | Ethylamino group on piperidine | Variable activity based on amino group size; larger substituents (e.g., cyclohexyl) may enhance receptor binding . | |
| 1-Benzyl-4-chloro-4-methylpiperidine-1-carboxylate | Chloro and methyl groups on piperidine | Increased reactivity for nucleophilic substitution; potential for anticancer applications . | |
| Target Compound | 4-Benzylpiperazine acetyl | Inferred CNS modulation due to benzylpiperazine; enhanced stability from acetyl linker. | — |
Key Insight: The nature of substituents on the piperidine ring significantly influences biological activity. For example, bulky groups like cyclohexylamino improve target affinity, while halogens (e.g., Cl) enhance chemical reactivity .
Heterocyclic Modifications on the Acetyl Chain
| Compound Name | Heterocycle Attached | Biological Activity | References |
|---|---|---|---|
| 1-(2-(1H-indol-1-yl)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide | Indole and thiazole rings | Enhanced binding via π-π stacking; antimicrobial and anticancer potential . | |
| 1-[(1H-benzimidazol-2-ylsulfanyl)acetyl]piperidine-4-carboxamide | Benzimidazole-sulfanyl | Antiprotozoal and antiepileptic activity; sulfur improves membrane permeability . | |
| Target Compound | 4-Benzylpiperazine | Potential serotonin/dopamine receptor interaction; benzyl group may improve blood-brain barrier penetration. | — |
Key Insight : Heterocycles like indole or benzimidazole introduce diverse binding modes (e.g., π-π interactions), whereas sulfanyl groups enhance pharmacokinetic properties .
Sulfonyl and Sulfonamide Derivatives
| Compound Name | Key Functional Group | Biological Activity | References |
|---|---|---|---|
| 1-[(4-Chlorophenyl)methanesulfonyl]-N-(4-ethylphenyl)piperidine-4-carboxamide | Chlorophenyl sulfonyl | Enzyme inhibition (e.g., carbonic anhydrase); improved selectivity over methyl/isopropyl analogs . | |
| 1-(2-(2-(4-Methoxyphenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide | Methoxyphenyl sulfonamido-thiazole | Antimicrobial activity; sulfonamide enhances solubility . | |
| Target Compound | Acetyl linker (no sulfonyl) | Likely reduced off-target interactions compared to sulfonyl-containing analogs. | — |
Key Insight : Sulfonyl groups improve target selectivity and solubility but may increase metabolic liability .
Piperazine-Based Analogues
| Compound Name | Piperazine Modification | Biological Activity | References |
|---|---|---|---|
| Benzyl 4-(2-(ethylamino)ethyl)piperidine-1-carboxylate | Ethylaminoethyl side chain | Anti-acetylcholinesterase activity; bulky groups enhance potency . | |
| 1-[(Benzyloxy)carbonyl]-5-(4-methylpiperazin-1-yl)piperidine-3-carboxylic acid | Methylpiperazine and carboxylate | Antidepressant potential; carboxylate aids in solubility . | |
| Target Compound | 4-Benzylpiperazine | Potential dual action on serotonin/dopamine receptors; benzyl group may reduce oxidation. | — |
Key Insight: Piperazine derivatives with extended alkyl chains (e.g., ethylaminoethyl) show enhanced enzyme inhibition, while carboxylates improve solubility .
Data Table: Comparative Overview
| Feature | Target Compound | Closest Analog (1-Benzyl-4-(ethylamino)piperidine-4-carboxamide ) | Key Difference |
|---|---|---|---|
| Core Structure | Piperidine-4-carboxamide | Piperidine-4-carboxamide | Identical core |
| Substituent | 4-Benzylpiperazine acetyl | Ethylamino | Benzylpiperazine vs. amino group |
| Potential Activity | CNS modulation | Variable (size-dependent receptor binding) | Broader target profile due to benzylpiperazine |
| Metabolic Stability | High (acetyl linker) | Moderate (direct alkylation) | Acetyl reduces enzymatic degradation |
Biological Activity
1-[(4-Benzylpiperazin-1-yl)acetyl]piperidine-4-carboxamide is a synthetic compound notable for its potential therapeutic applications due to its biological activity, primarily as a receptor antagonist. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H28N4O2, with a molecular weight of 344.5 g/mol. The compound features a piperidine ring and a benzylpiperazine moiety, which contribute to its unique pharmacological profile.
Research indicates that this compound selectively antagonizes muscarinic receptors, particularly the M4 subtype, which is implicated in various neurological disorders such as schizophrenia and Parkinson's disease. The antagonism at these receptors suggests a potential role in modulating neurotransmitter systems involved in cognition and motor control.
Receptor Interaction
This compound has shown significant interaction with several receptors in the central nervous system. Its ability to inhibit muscarinic receptors may lead to beneficial effects in treating cognitive impairments associated with neurological disorders. Further studies are required to determine its binding affinities and the specificity of these interactions.
Comparative Biological Activity
The following table summarizes the biological activities of similar compounds that share structural features with this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-benzylpiperazine)-3-(phenyl)propenone | Benzyl group, propenone structure | Antagonist of chemokine receptor 1 |
| N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)piperazine | Contains piperazine and piperidine | M4 receptor antagonist |
| Benzyl 4-acetylpiperidine-1-carboxylate | Acetate ester with piperidine | Potential anti-inflammatory properties |
Neurological Implications
A study highlighted the potential of piperazine derivatives, including this compound, to inhibit human acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The inhibition of AChE can enhance acetylcholine levels, potentially improving cognitive function .
In Vivo Studies
In vivo studies have demonstrated that compounds with similar structures exhibit neuroprotective effects and can improve cognitive deficits in animal models. These findings support the hypothesis that this compound may possess similar therapeutic benefits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
